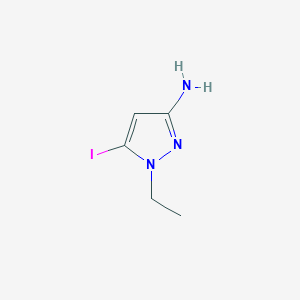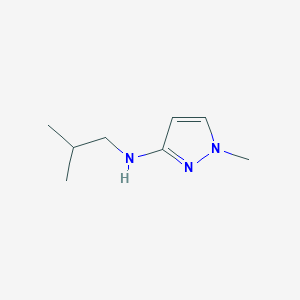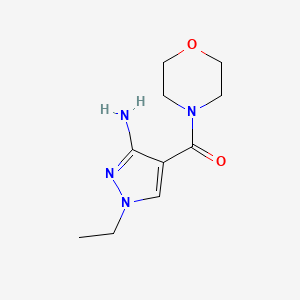
1-ethyl-5-iodo-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H8IN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazol-3-amine. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-5-azido-1H-pyrazol-3-amine or 1-ethyl-5-cyano-1H-pyrazol-3-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of 1-ethyl-5-iodo-1H-pyrazol-3-one.
Reduction Products: Reduction typically yields 1-ethyl-1H-pyrazol-3-amine.
Scientific Research Applications
1-Ethyl-5-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The pyrazole ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Methyl-5-iodo-1H-pyrazol-3-amine
- 1-Ethyl-3-iodo-1H-pyrazol-5-amine
Comparison: 1-Ethyl-5-iodo-1H-pyrazol-3-amine is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. For instance, 1-ethyl-1H-pyrazol-5-amine lacks the iodine atom, making it less reactive in halogen bonding interactions. Similarly, 1-methyl-5-iodo-1H-pyrazol-3-amine has a different alkyl group, which can influence its steric and electronic properties .
Properties
Molecular Formula |
C5H8IN3 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-ethyl-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8) |
InChI Key |
IZLHUDWGGHDRBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)
![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
